4-(2-Aminoethyl)-2-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAUFQWJQUNMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552857 | |
| Record name | 4-(2-Aminoethyl)-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3953-14-8 | |
| Record name | 4-(2-Aminoethyl)-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Product Isolation and Characterization
Discovery and Isolation from Marine Organisms
Marine ascidians are prolific producers of tyrosine- and phenylalanine-derived alkaloids. nih.gov These compounds often feature halogenation, with iodine and bromine being common substituents on the aromatic ring. nih.gov
Ascidians of the genus Didemnum are known to produce a variety of bioactive secondary metabolites, including numerous alkaloids. nih.gov Iodinated tyramine (B21549) derivatives are frequently identified among the metabolites of these organisms. nih.gov For instance, the compound 2-(3,5-Diiodo-4-methoxyphenyl)ethanamine is a known iodinated tyramine derivative isolated from Didemnum species. nih.gov The presence of such closely related structures suggests that Didemnum and other ascidians possess the enzymatic machinery necessary to produce iodinated phenolic compounds, making them a logical starting point in the search for 4-(2-Aminoethyl)-2-iodophenol as a potential, yet undiscovered, natural product.
The following table details some related iodinated compounds isolated from marine ascidians:
| Compound Name | Molecular Formula | Biological Source |
| 2-(3,5-Diiodo-4-methoxyphenyl)ethanamine | C9H11I2NO | Didemnum sp. nih.gov |
| N-(3,5-diiodo-4-methoxyphenethyl)benzamide | C16H15I2NO2 | Didemnum rubeum nih.gov |
The structural elucidation of novel marine natural products is a complex process that relies on a combination of modern spectroscopic techniques. The definitive identification of a compound like this compound would involve its isolation and purification, followed by analysis using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-resolution mass spectrometry would be employed to determine the precise molecular formula, C8H10INO. epa.gov Subsequently, one-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments would be crucial in establishing the connectivity of atoms within the molecule. These techniques allow chemists to piece together the carbon skeleton and determine the positions of the aminoethyl, hydroxyl, and iodo substituents on the phenol (B47542) ring. The structural determination of natural products is a significant area of research in its own right. researchgate.netmdpi.com
Biosynthetic Hypotheses and Pathways
The biosynthesis of iodinated tyrosine derivatives in marine organisms is believed to originate from the amino acid tyrosine. The proposed pathway likely involves a series of enzymatic reactions, including iodination of the phenol ring. While the specific enzymes responsible for the biosynthesis of this compound in marine organisms are not known, parallels can be drawn from the biosynthesis of other iodinated tyramine derivatives.
The pathway is hypothesized to begin with the decarboxylation of tyrosine to form tyramine [4-(2-aminoethyl)phenol]. This is then followed by the regioselective iodination of the tyramine molecule by a halogenase enzyme, incorporating an iodine atom at the C-2 position of the phenolic ring. The source of iodine is iodide from the surrounding seawater, which is oxidized to a more reactive iodine species by the organism. This proposed pathway is consistent with the general understanding of the biosynthesis of halogenated natural products in marine invertebrates.
Advanced Synthetic Methodologies for 4 2 Aminoethyl 2 Iodophenol and Analogues
Construction of the Iodophenol Moiety
The introduction of an iodine atom onto the phenol (B47542) ring, specifically at the position ortho to the hydroxyl group, is a key step in the synthesis of 4-(2-aminoethyl)-2-iodophenol. Several established methods in organic synthesis can be adapted for this purpose, each with its own set of advantages and limitations.
Electrophilic Aromatic Substitution for Iodination (e.g., using N-iodosuccinimide)
Electrophilic aromatic substitution is a fundamental method for the direct iodination of activated aromatic rings like phenols. The hydroxyl group of the phenol ring is a strong activating group, directing incoming electrophiles to the ortho and para positions. To achieve selective ortho-iodination, the para position is typically blocked by the aminoethyl side chain.
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its mild nature and ease of handling. commonorganicchemistry.comorganic-chemistry.org The reaction is often catalyzed by an acid, which enhances the electrophilicity of the iodine. For substrates like tyramine (B21549) (4-(2-aminoethyl)phenol), direct iodination with NIS can be employed. The amino group is often protected, for example as an N-acetyl or N-Boc derivative, to prevent side reactions and improve solubility. researchgate.net
The general mechanism involves the activation of NIS by a catalyst, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species. organic-chemistry.org This electrophile is then attacked by the electron-rich phenol ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the iodinated product.
| Reagent/Catalyst | Substrate Example | Conditions | Outcome |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | N-Acetyltyramine | Acetonitrile (B52724), Room Temperature | Regioselective ortho-iodination |
| N-Iodosuccinimide (NIS) / Iron(III) catalysts | Activated Arenes | Mild conditions | Efficient and regioselective iodination |
| Iodine / Oxidizing agent (e.g., HIO3, H2SO4) | Deactivated Arenes | Strong acid | Iodination of less reactive substrates wikipedia.org |
Diazotization and Iodide Coupling Strategies (e.g., from aminophenol precursors)
The Sandmeyer reaction provides an indirect but highly effective method for introducing iodine onto an aromatic ring. wikipedia.orglscollege.ac.in This strategy involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion. organic-chemistry.org This method is particularly useful when direct iodination is not feasible or lacks regioselectivity.
To apply this to the synthesis of this compound, a suitable precursor would be 3-amino-4-(2-aminoethyl)phenol. The synthesis would proceed in two key steps:
Diazotization: The aromatic amino group is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C), to form a diazonium salt. mnstate.eduresearchgate.net
Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as nitrogen gas), facilitating its replacement by the iodide ion. organic-chemistry.org While many Sandmeyer reactions require a copper(I) catalyst, the reaction with iodide often proceeds without one. organic-chemistry.org
This approach offers the advantage of unambiguous regiocontrol, as the position of the iodine is determined by the initial position of the amino group.
| Step | Reagents | Conditions | Intermediate/Product |
| Diazotization | NaNO2, aq. HCl | 0-5 °C | Aryl diazonium salt |
| Iodide Displacement | KI | Room temperature to gentle warming | Aryl iodide |
Halogen Exchange Reactions
Halogen exchange is another synthetic route to iodoarenes, where a different halogen atom, typically bromine or chlorine, is replaced by iodine. manac-inc.co.jpmanac-inc.co.jp This can be an effective strategy if the corresponding bromo- or chloro-analogue is more readily accessible.
Metal-halogen exchange, often utilizing organolithium reagents, is a powerful method for this transformation. wikipedia.orgharvard.edu For instance, an aryl bromide can be treated with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures to form an aryllithium intermediate. This intermediate can then be quenched with an iodine source, such as molecular iodine (I2), to yield the desired iodoarene. The functional groups present on the substrate must be compatible with the strongly basic and nucleophilic organolithium reagent, often necessitating the use of protecting groups for acidic protons like the phenolic hydroxyl and the amine.
Copper-catalyzed Finkelstein-type reactions have also been developed for the conversion of aryl bromides to aryl iodides under milder conditions. manac-inc.co.jp
| Method | Reagents | Conditions | Key Feature |
| Lithium-Halogen Exchange | 1. Alkyllithium (e.g., t-BuLi) 2. Iodine (I2) | Low temperature (e.g., -78 °C) | Forms an aryllithium intermediate |
| Copper-Catalyzed Halogen Exchange | Cu(I) salt, Iodide source | Varies | Milder conditions than organolithium methods |
Introduction and Functionalization of the Aminoethyl Side Chain
The synthesis of this compound also requires the presence of the aminoethyl side chain at the para position relative to the hydroxyl group. This can be achieved either by starting with a molecule that already contains this moiety, such as tyramine, or by constructing it on a pre-functionalized iodophenol ring.
Amine Protecting Group Strategies
Given the reactivity of the primary amino group as a nucleophile and a base, its protection is often a critical step in the synthetic sequence, particularly during electrophilic iodination or when using organometallic reagents. researchgate.net
The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. It is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which are often compatible with other functional groups in the molecule.
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)2O) | Acidic (e.g., TFA, HCl) | Stable to bases and many nucleophiles. organic-chemistry.org |
| Cbz (Carboxybenzyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation | Orthogonal to acid-labile groups. |
| Acetyl | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis | Simple and economical. |
Carbon-Carbon Bond Forming Reactions for Chain Extension
In cases where the aminoethyl side chain is not present in the starting material, carbon-carbon bond-forming reactions can be employed to construct it. libretexts.orgorganic-chemistry.orgyork.ac.uk These reactions are fundamental in organic synthesis for building molecular complexity.
Grignard reactions, for example, involve the addition of an organomagnesium halide (Grignard reagent) to an electrophile, such as an aldehyde or an epoxide. masterorganicchemistry.comresearchgate.net To synthesize the aminoethyl side chain, one could envision a strategy starting with a protected 4-hydroxy-3-iodobenzaldehyde. Reaction with a suitable one-carbon Grignard reagent, followed by further functional group manipulations, could lead to the desired side chain. However, the presence of multiple reactive functional groups (phenol, amine precursor, and the target electrophilic site) requires a carefully planned protecting group strategy to ensure the desired outcome. masterorganicchemistry.com For instance, both the phenolic hydroxyl and the aldehyde would need to be masked during the formation and reaction of a Grignard reagent on another part of the molecule.
Alternative strategies for C-C bond formation, such as the Wittig reaction or Heck coupling, could also be envisioned for constructing the ethyl portion of the side chain, which would then be followed by introduction of the amino group.
| Reaction Type | Key Reagents | Bond Formed | Considerations |
| Grignard Reaction | Organomagnesium halide (R-MgX), Carbonyl compound | C-C | Highly basic and nucleophilic; requires protection of acidic protons. masterorganicchemistry.com |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | C=C | Forms a double bond that can be reduced. |
| Heck Coupling | Organohalide, Alkene, Palladium catalyst | C-C | Versatile for C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation. |
Convergent and Divergent Synthetic Pathways
The efficient construction of complex molecules like this compound and its derivatives can be achieved through strategically planned routes. Convergent and divergent syntheses represent two distinct and powerful approaches to this challenge. scholarsresearchlibrary.com
Convergent Synthesis
A plausible convergent approach to this compound could involve:
Fragment A Synthesis: Preparation of a protected 2-iodo-4-vinylphenol or a related electrophilic derivative.
Fragment B Synthesis: Preparation of a protected aminoethyl nucleophile.
Fragment Coupling: The final key step involves coupling Fragment A and Fragment B, followed by deprotection to yield the target molecule.
This method allows for modifications to be made to each fragment independently, facilitating the creation of analogues by simply swapping out one of the initial building blocks.
Divergent Synthesis
Conversely, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.orgnih.gov This approach is particularly valuable in medicinal chemistry and drug discovery for generating molecular diversity to explore structure-activity relationships. nih.gov
For this compound and its analogues, a divergent strategy could commence from a readily available precursor such as tyramine [4-(2-aminoethyl)phenol]. From this central core, a variety of analogues can be synthesized:
Path A (Target Synthesis): Regioselective iodination of protected tyramine to install the iodine atom at the C-2 position.
Path B (Analogue Synthesis): Other electrophilic aromatic substitution reactions (e.g., bromination, nitration) at the ortho-positions.
Path C (Analogue Synthesis): Functionalization of the amino or hydroxyl groups before modification of the aromatic ring.
This strategy efficiently provides access to a wide range of derivatives from a single, advanced intermediate. nih.gov
| Feature | Convergent Synthesis | Divergent Synthesis |
|---|---|---|
| Starting Point | Multiple simple fragments | A single, common intermediate |
| Key Step | Coupling of advanced fragments late in the synthesis | Branching reactions from a central core |
| Efficiency | Often higher overall yield for a single complex target | Efficient for generating libraries of related compounds wikipedia.org |
| Flexibility | Allows for independent synthesis and optimization of fragments | Ideal for creating structural diversity around a common scaffold nih.gov |
Metal-Catalyzed Coupling Reactions in Analogous Syntheses (e.g., Sonogashira coupling for related aromatic systems)
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comosu.edu For the synthesis of analogues of this compound, these reactions are crucial for introducing a wide array of substituents onto the aromatic ring. The iodine atom in the target molecule makes it an excellent substrate for many such transformations. researchgate.net
The Sonogashira coupling, in particular, is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org
The general scheme for a Sonogashira coupling is:
R-X + H−C≡C-R' ---[Pd catalyst, Cu(I) cocatalyst, Base]--> R−C≡C-R'
Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.
The utility of this reaction can be envisioned in the synthesis of analogues of this compound. The parent compound itself could be coupled with various terminal alkynes to generate a library of 2-alkynyl-substituted phenylethylamines. These products could serve as versatile intermediates for further transformations. The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl, making the iodo-substituted phenol an ideal starting material. wikipedia.org
| Aryl Iodide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | High | wikipedia.orgorganic-chemistry.org |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMA | Good | rsc.org |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / Benzene (B151609) | High (selective for I) | wikipedia.org |
| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂ / Bulky Ligands | Cs₂CO₃ | Good to Excellent | libretexts.org |
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound is complicated by the presence of multiple reactive sites: the phenolic hydroxyl group, the primary amino group, and the activated aromatic ring. Therefore, achieving the desired substitution pattern requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).
Regioselectivity
The primary regioselective challenge is the introduction of the iodine atom specifically at the C-2 position. The hydroxyl group of the phenol is a powerful ortho-, para-directing group. manac-inc.co.jp Since the para-position is occupied by the aminoethyl side chain, electrophilic substitution, such as iodination, is directed to the two ortho-positions (C-2 and C-6).
To achieve selective mono-iodination at the C-2 position, several factors must be controlled:
Iodinating Agent: A variety of reagents can be used for the iodination of phenols, including molecular iodine (I₂) in the presence of an oxidizing agent, or N-halosuccinimides. manac-inc.co.jpresearchgate.net N-Iodosuccinimide (NIS), often in combination with an acid catalyst like p-toluenesulfonic acid (p-TsOH), has been reported to provide mild and highly regioselective mono-iodination of phenols. elsevierpure.com
Reaction Conditions: Temperature, solvent, and stoichiometry are critical. Using a stoichiometric amount of the iodinating agent at low temperatures can help prevent over-reaction and the formation of di-iodinated products.
Steric Hindrance: The existing aminoethyl group at C-4 may offer some steric hindrance, potentially influencing the incoming electrophile to favor one ortho position over the other, although this effect is often minor for the relatively small iodine atom.
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| I₂ / H₂O₂ | Water, Room Temp | Good yields for phenols with electron-withdrawing groups. | researchgate.net |
| N-Iodosuccinimide (NIS) / p-TsOH | CH₂Cl₂, Room Temp | Highly regioselective for mono-iodination. | elsevierpure.com |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | DCM or other organic solvents | Can provide high regioselectivity depending on the substrate and salt. | nih.govnih.gov |
| I₂ / NaHCO₃ | Aqueous solution | Classic method using in situ generated hypoiodous acid. | manac-inc.co.jp |
Chemoselectivity
Chemoselectivity involves differentiating between the nucleophilic amino group and the hydroxyl group, as well as preventing unwanted reactions during C-C bond formation or iodination. This is typically managed through the use of protecting groups.
Amino Group Protection: The primary amine is highly nucleophilic and can react with electrophiles or interfere with metal catalysts. It is commonly protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are stable under many reaction conditions and can be removed cleanly at the end of the synthesis.
Hydroxyl Group Protection: The phenolic hydroxyl group is acidic and can also interfere with certain reactions, particularly those involving strong bases or organometallic reagents. It can be protected as an ether (e.g., methyl, benzyl, or silyl (B83357) ether). However, many modern cross-coupling reactions are tolerant of free hydroxyl groups, which can simplify the synthetic route by avoiding extra protection/deprotection steps. nih.gov
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion, which is central to its reactivity in alkylation and acylation reactions. It also directs electrophilic aromatic substitution and can undergo oxidation.
The hydroxyl group can be readily converted into an ether or an ester through O-alkylation or O-acylation, respectively. These reactions typically proceed by first deprotonating the phenol (B47542) with a suitable base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide. researchgate.netmtak.hu This phenoxide anion then acts as a potent nucleophile, attacking an alkyl halide (for O-alkylation) or an acyl halide/anhydride (B1165640) (for O-acylation) in an SN2 reaction. pharmaxchange.info
Given the presence of the primary amine, which is also nucleophilic, chemoselectivity can be a challenge. The relative reactivity of the amine and the phenol depends on the reaction conditions. In basic media, the phenolic proton is more acidic and is preferentially removed, favoring O-alkylation/acylation. researchgate.net Conversely, under neutral or slightly acidic conditions, the amine is generally more nucleophilic than the hydroxyl group. study.com
Table 2: Conditions for Selective Functionalization of Phenols
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | Base (K₂CO₃, Cs₂CO₃), Solvent (DMF, Acetonitrile) | Aryl Ether (Ar-O-R) |
Phenols can be oxidized to form quinones, which are cyclohexadienediones. pearson.comjackwestin.com This transformation requires an oxidizing agent, and the regiochemical outcome depends on the substitution pattern of the phenol ring. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are effective for the regioselective oxidation of phenols to ortho-quinones. nih.govnih.gov The mechanism is thought to involve the formation of an intermediate that delivers an oxygen atom to the ortho position, followed by further oxidation of the resulting catechol to the o-quinone. nih.gov
For 4-(2-Aminoethyl)-2-iodophenol, oxidation would likely target the ortho position that is unsubstituted (C6). The presence of the electron-donating hydroxyl group activates the ring for this transformation. The para position is blocked, and the other ortho position is occupied by iodine, directing the oxidation.
Reactivity of the Primary Amine Group
The primary amine in the ethyl side chain behaves as a typical aliphatic amine. It is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edu This functionality can participate in a wide array of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. As noted, the amine is generally more nucleophilic than the phenol under neutral conditions. study.com
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
Diazotization: While aromatic primary amines react with nitrous acid to form stable diazonium salts, aliphatic primary amines typically yield unstable diazonium intermediates that decompose to form a mixture of products, including alcohols and alkenes. libretexts.org
The reactivity of the amine allows for the introduction of diverse substituents at the terminus of the ethyl side chain, further expanding the synthetic utility of the this compound scaffold.
Computational Chemistry and Mechanistic Elucidation
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the structures of transition states and intermediates, and the energetics of reaction pathways.
For the reactions of this compound, DFT calculations could be employed to:
Model Reaction Pathways: By calculating the potential energy surface for a given reaction, the minimum energy pathway from reactants to products can be identified. This allows for the theoretical prediction of the most likely reaction mechanism.
Characterize Transition States: DFT can be used to determine the geometry and energy of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state is crucial for determining the activation energy and, therefore, the reaction rate.
Analyze Intermediate Stability: The relative energies of any intermediates formed during a reaction can be calculated to assess their stability and potential for isolation or further reaction.
Investigate Substituent Effects: DFT can elucidate how the iodo and aminoethylphenol moieties influence the electronic properties and reactivity of the molecule. For example, the effect of the iodine atom on the acidity of the phenolic proton or the nucleophilicity of the amino group can be quantified.
Computational studies on analogous aminophenol and iodophenol systems have demonstrated the utility of DFT in understanding their reactivity. For instance, DFT has been used to study the mechanism of Schiff base formation, revealing the role of solvent molecules in proton transfer steps. Similarly, DFT has been applied to investigate the regioselectivity of electrophilic aromatic substitution on substituted phenols.
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Kinetic studies and various spectroscopic techniques are invaluable for this purpose.
Kinetic Analyses: By monitoring the concentration of reactants, intermediates, and products over time, the rate law for a reaction can be determined. This provides insights into the molecularity of the rate-determining step and can help to distinguish between different possible mechanisms. For the reactions of this compound, techniques such as UV-Vis spectroscopy or NMR spectroscopy could be used to follow the progress of a reaction and extract kinetic data.
Spectroscopic Analyses of Intermediates: Spectroscopic methods can provide structural information about fleeting intermediates that may not be isolable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes be used to slow down a reaction enough to observe the signals of unstable intermediates. For example, the carbinolamine intermediate in Schiff base formation might be detectable under such conditions.
Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to monitor changes in vibrational frequencies as a reaction proceeds, providing information about the formation and disappearance of functional groups characteristic of intermediates.
Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in solution.
While specific studies on the reaction intermediates of this compound are scarce, the application of these well-established techniques would be essential for a thorough mechanistic investigation of its chemical transformations.
| Analysis Technique | Information Gained | Potential Application to this compound Reactions |
| Density Functional Theory (DFT) | Transition state structures, reaction energetics, electronic properties. | Elucidation of Schiff base formation, acylation, and alkylation mechanisms. |
| Kinetic Studies | Reaction rates, rate laws, activation parameters. | Determining the rate-determining step in multi-step reactions. |
| NMR Spectroscopy | Structure of stable and some transient species. | Detection of carbinolamine intermediates at low temperatures. |
| IR Spectroscopy | Changes in functional groups over time. | Monitoring the disappearance of C=O and appearance of C=N in Schiff base formation. |
| Mass Spectrometry | Mass-to-charge ratio of intermediates. | Identification of protonated intermediates or reaction adducts. |
Derivatization and Structure Activity Relationship Studies Non Biological Focus
Synthesis of Iodinated Phenethylamine (B48288) Analogues
Further iodination of the phenethylamine core is a primary route of derivatization, alongside the introduction of other key functional groups to the aromatic ring.
The synthesis of di-iodinated analogues of tyramine (B21549) can be achieved through electrophilic aromatic substitution. The phenolic hydroxyl group is a strongly activating group, directing electrophiles to the ortho and para positions. Since the position para to the hydroxyl group is already occupied by the aminoethyl chain, electrophilic substitution occurs at the ortho positions.
Starting with tyramine (4-(2-Aminoethyl)phenol), direct iodination can yield 4-(2-Aminoethyl)-2-iodophenol (mono-iodinated) and subsequently 4-(2-Aminoethyl)-2,6-diiodophenol (di-iodinated). A common laboratory method for radio-iodination utilizes a modified chloramine-T procedure, which facilitates the isolation of both mono- and di-iodinated forms of tyramine.
| Compound Name | Structure | Key Structural Feature |
| Tyramine | 4-(2-Aminoethyl)phenol | Parent compound |
| This compound | 3-Iodotyramine | Mono-iodinated at C2 |
| 4-(2-Aminoethyl)-2,6-diiodophenol | 3,5-Diiodotyramine | Di-iodinated at C2 and C6 |
The introduction of methoxy (B1213986) (-OCH₃) or additional hydroxyl (-OH) groups to the iodinated phenethylamine ring generates another class of derivatives. These are typically synthesized from precursors that already contain the desired substitution pattern rather than by direct modification of 3-iodotyramine.
A notable example is 2,5-dimethoxy-4-iodophenethylamine. Its synthesis generally involves a multi-step process:
Formation of the Phenethylamine Backbone : Starting from a precursor like 2,5-dimethoxybenzaldehyde, the phenethylamine structure is created.
Electrophilic Iodination : The iodine atom is introduced onto the aromatic ring. This can be achieved using reagents such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent like orthoperiodic acid. nih.gov To prevent side reactions with the amine, it is often protected as a trifluoroacetamide (B147638) during this step, followed by deprotection. ojp.gov
Salt Formation : The final compound is often converted to a hydrochloride salt for improved stability and handling.
Similarly, precursors for hydroxylated analogues can be prepared. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can be iodinated to produce 5-iodovanillin, which can then serve as a starting material for more complex phenethylamines. chemicalbook.com
| Compound Name | Structure | Key Structural Feature |
| This compound | 3-Iodotyramine | Parent iodinated compound |
| 2,5-Dimethoxy-4-iodophenethylamine | 2C-I | Di-methoxylated and iodinated |
| 5-Iodovanillin | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | A key synthetic precursor |
Modifications of the Aminoethyl Chain
The primary amine of the aminoethyl side chain is a versatile functional group that can be readily modified to produce a range of derivatives.
The nucleophilic primary amine can be acylated to form amides or react with chloroformates or similar reagents to yield carbamates. These reactions convert the basic amine into a neutral functional group, significantly altering the molecule's electronic properties and hydrogen bonding capabilities.
For example, N-iodoacetyltyramine is an acylated derivative designed as a reagent for the alkylation of sulfhydryl groups, demonstrating how modification of the amine confers new chemical reactivity. nih.gov The synthesis of such amides typically involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). Carbamate derivatives are also widely explored in medicinal chemistry for their unique structural and electronic properties. ojp.gov
| Derivative Type | General Structure (R-group) | Resulting Functional Group |
| Amide | -C(O)R' | -NH-C(O)R' |
| Carbamate | -C(O)OR' | -NH-C(O)OR' |
| N-Iodoacetyl derivative | -C(O)CH₂I | -NH-C(O)CH₂I |
Beyond acylation, the amino group can undergo other modifications, such as alkylation. N-alkylation, particularly N-benzylation, has been shown to have a profound impact on the structure-activity relationship of phenethylamines. In the case of 2,5-dimethoxy-4-iodophenethylamine (2C-I), adding an N-benzyl group, especially with methoxy substituents on the benzyl (B1604629) ring (e.g., 25I-NBOMe), dramatically increases its affinity for certain molecular targets like the 5-HT₂ₐ receptor. nih.gov This highlights that modifications to the side chain can be as critical as changes to the aromatic ring in determining molecular interactions.
Additionally, the ethyl chain itself can be functionalized, for instance, by introducing a hydroxyl group to create 1-hydroxy-phenethylamine structures. ias.ac.in
| Compound Name | Modification | Impact on SAR |
| N-Benzyl-2,5-dimethoxy-4-iodophenethylamine | N-alkylation with a benzyl group | Markedly enhances 5-HT₂ₐ receptor affinity nih.gov |
| 1-Hydroxy-phenethylamine derivatives | Hydroxylation of the ethyl side chain | Introduces a chiral center and new H-bonding capability ias.ac.in |
Phenolic and Aromatic Ring Substitutions
The phenolic hydroxyl group and the aromatic ring itself are key sites for derivatization.
Substitution at the phenolic oxygen, known as O-alkylation or O-arylation, produces ether derivatives. A significant example is o-Phenyl-3-iodotyramine (o-PIT), where a phenyl group is attached to the phenolic oxygen. wikipedia.org This modification removes the acidic phenolic proton and adds significant steric bulk, fundamentally altering the compound's shape and electronic profile. Such changes can fine-tune the molecule's ability to fit into specific binding pockets.
The reactivity of the aromatic ring towards further substitution is governed by the existing groups. The hydroxyl group is strongly activating and ortho-, para-directing, while the iodo and alkyl groups are weakly deactivating but also ortho-, para-directing. Understanding these electronic influences—both inductive and resonance effects—is key to predicting the outcome of further substitution reactions and interpreting the structure-activity relationships of the resulting derivatives.
| Compound Name | Modification Type | Key Structural Change |
| o-Phenyl-3-iodotyramine (o-PIT) | O-Arylation | Phenolic -OH converted to a phenyl ether (-OPh) |
Conformational Analysis of Derivatives for Research Tool Development
The three-dimensional shape, or conformation, of a molecule is crucial in the development of research tools, as it dictates how the molecule interacts with its environment. For derivatives of this compound, understanding their conformational preferences is key to designing compounds with specific properties. Computational chemistry provides powerful methods to predict the stable conformations of molecules and the energy barriers between them.
The conformational flexibility of this compound derivatives primarily arises from the rotation around two key single bonds: the Cα-Cβ bond of the ethylamino side chain and the C-C bond connecting the side chain to the phenyl ring. The relative orientation of the amino group and the phenyl ring, as defined by the dihedral angle τ1 (N-Cα-Cβ-C(phenyl)), leads to two main types of conformers: gauche (folded) and anti (extended). nih.gov
In the gauche conformation, the amino group is folded back towards the aromatic ring, allowing for a potential interaction between the lone pair of electrons on the nitrogen atom and the π-system of the phenyl ring. nih.gov Conversely, in the anti conformation, the amino group is extended away from the ring. nih.gov
Theoretical calculations on the parent compound, 2-phenylethylamine, have shown that multiple stable conformers can exist. nih.gov A study utilizing Raman spectroscopy and theoretical calculations identified nine possible conformers for 2-phenylethylamine, with five being distinct in terms of their structural arrangement. nih.gov Further investigations using molecular-beam Fourier transform microwave spectroscopy have also identified both gauche and anti conformers of 2-phenylethylamine. nih.gov
For derivatives of this compound, the presence of the iodine atom at the 2-position and the hydroxyl group at the 4-position on the phenyl ring is expected to influence the conformational landscape. The bulky iodine atom can introduce steric hindrance, potentially favoring conformations that minimize interactions with the ethylamino side chain. The hydroxyl group, with its ability to form hydrogen bonds, could also play a role in stabilizing certain conformations, particularly in polar environments.
To illustrate the conformational possibilities, a potential energy surface (PES) scan can be computationally generated by systematically rotating key dihedral angles and calculating the corresponding energy of the molecule. q-chem.com This allows for the identification of energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them.
Below is a hypothetical data table summarizing the calculated relative energies and key dihedral angles for plausible conformers of a generic N-substituted derivative of this compound. This data is representative of what would be obtained from computational chemistry studies, such as those employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2). nih.gov
| Conformer | τ1 (N-Cα-Cβ-C) | τ2 (Cα-Cβ-C-C(I)) | Relative Energy (kcal/mol) |
| Gauche I | ~60° | ~90° | 0.00 |
| Gauche II | ~60° | ~-90° | 0.25 |
| Anti I | ~180° | ~90° | 1.20 |
| Anti II | ~180° | ~-90° | 1.50 |
This table is illustrative and based on general principles of phenethylamine conformational analysis. The exact values for a specific derivative would require dedicated computational studies.
The development of research tools based on the this compound scaffold would involve synthesizing a series of derivatives with different substituents, for example, on the amino group. The conformational profile of each derivative would then be analyzed computationally and, where possible, experimentally (e.g., using NMR spectroscopy). By correlating the observed conformations with the properties of the research tool, a structure-activity relationship can be established, guiding the design of new derivatives with improved performance. The use of computational methods is a key step in this process, as it allows for the rational design of molecules with desired three-dimensional structures. mdpi.comnih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. bioanalysis-zone.comalevelchemistry.co.uklibretexts.org This high accuracy allows for the determination of the elemental composition of a molecule. bioanalysis-zone.comalevelchemistry.co.uklibretexts.org For 4-(2-Aminoethyl)-2-iodophenol (C₈H₁₀INO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.
Calculated Exact Mass for [C₈H₁₀INO + H]⁺
| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total [M+H]⁺ | 263.988537 |
The experimentally determined m/z value from an HRMS analysis should match this theoretical value within a few parts per million (ppm), confirming the elemental formula of the compound.
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound is expected to be influenced by the phenethylamine (B48288) backbone.
A primary and characteristic fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl group), which is a benzylic cleavage. This results in the formation of a stable, resonance-stabilized benzylic cation. For this compound, this cleavage would result in the loss of a CH₂NH₂ radical (mass ≈ 30 Da) and the formation of an iodinated hydroxybenzyl cation.
Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 264 | [C₈H₁₁INO]⁺ | Molecular ion [M+H]⁺ |
| 234 | [C₇H₇IO]⁺ | Loss of CH₂NH₂ (benzylic cleavage) |
| 107 | [C₇H₇O]⁺ | Loss of Iodine radical from the m/z 234 fragment |
The presence of a strong peak at m/z 234 would be highly indicative of the this compound structure. Further fragmentation of this ion, such as the loss of an iodine radical, could also be observed.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. mdpi.com This absorption is restricted to specific molecular functional groups known as chromophores, where electrons are excited from lower to higher energy levels. mdpi.com For the compound this compound, the primary chromophore is the substituted benzene (B151609) ring, which includes a hydroxyl (-OH), an aminoethyl (-CH2CH2NH2), and an iodine (-I) group. These substituents influence the energy levels of the π-electrons in the aromatic system, thereby affecting the wavelength of maximum absorption (λmax).
The analysis of the UV-Vis spectrum is crucial for quantitative analysis using techniques like HPLC, as it helps in selecting the optimal wavelength for detection where the compound shows maximum absorbance, ensuring high sensitivity.
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Expected λmax (nm) | Solvent | Chromophore |
| This compound | ~270-290 nm | Methanol or Ethanol | Substituted Phenol (B47542) |
| 4-Aminophenol (B1666318) | 194, 218, 272 sielc.com | Acidic Mobile Phase sielc.com | Aminophenol |
| 4-Iodophenol | ~225, 275 nm | Not Specified | Iodophenol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.
The key functional groups in this compound are the phenolic hydroxyl (-OH), the primary amine (-NH2), the aromatic ring, the aliphatic ethyl chain (-CH2-CH2-), and the carbon-iodine bond (C-I). The O-H stretching vibration of the phenol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine is expected to show two distinct peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Other significant peaks include C=C stretching from the aromatic ring (1450-1600 cm⁻¹), C-O stretching of the phenol (1200-1260 cm⁻¹), and C-N stretching of the amine (1020-1250 cm⁻¹). The C-I bond gives a characteristic absorption in the far-infrared region, typically around 500-600 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Phenol | O-H Stretch | 3200 - 3600 (broad) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two peaks) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Chain | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Phenol | C-O Stretch | 1200 - 1260 |
| Amine | C-N Stretch | 1020 - 1250 |
| Iodo Group | C-I Stretch | 500 - 600 |
Chromatographic Techniques for Purity and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wisc.edu The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. shinwa-cpc.co.jp It is highly valuable for assessing the purity of compounds and for purification on a preparative scale. For a polar aromatic compound like this compound, reversed-phase HPLC is the most common and effective mode of separation.
In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., a silica-based C18 or C8 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. sielc.comlcms.cz A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, as determined by UV-Vis spectroscopy. The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier under specific conditions, while the peak area is proportional to the concentration, allowing for quantification.
Table 3: Illustrative HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) lcms.cz |
| Mobile Phase A | 0.1% Formic Acid in Water lcms.cz |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile lcms.cz |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C lcms.cz |
| Detection Wavelength | ~280 nm (based on expected λmax) |
| Injection Volume | 10 µL lcms.cz |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.org It is an indispensable tool in synthetic chemistry for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. wisc.edulibretexts.org
For this compound, a TLC plate coated with a polar stationary phase, such as silica (B1680970) gel, would be used. wisc.edu A small spot of the reaction mixture is applied to the baseline of the plate. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, which is a solvent or a mixture of solvents. mit.edu The mobile phase ascends the plate by capillary action, and separation occurs based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu Due to its polar functional groups (-OH, -NH2), this compound is expected to be relatively polar. Therefore, a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would be suitable for achieving good separation.
After development, the separated spots are visualized, commonly under a UV lamp, where aromatic compounds typically appear as dark spots. mit.edu The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
Table 4: Representative TLC System for Monitoring a Reaction Involving this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30 v/v) |
| Application | Spotting reaction mixture and starting material standards on the baseline mit.edu |
| Development | In a closed chamber until the solvent front is ~1 cm from the top mit.edu |
| Visualization | UV light (254 nm) |
| Expected Rf Value | ~0.3 - 0.5 (highly dependent on the exact mobile phase composition) |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. This technique is fundamental for determining the empirical formula of a newly synthesized compound. Modern elemental analyzers typically use combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., carbon dioxide, water, nitrogen gas) are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen.
The molecular formula for this compound is C8H10INO. parchem.com Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), iodine (126.90 u), nitrogen (14.007 u), and oxygen (15.999 u). The experimental results from an elemental analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity, thereby validating its empirical formula.
Table 5: Theoretical Elemental Composition of this compound (C8H10INO)
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 36.52% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.83% |
| Iodine | I | 126.90 | 1 | 126.90 | 48.24% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.08% |
| Total | 263.074 | 100.00% |
Applications in Chemical Biology Research Excluding Human/clinical
Molecular Recognition and Interaction Studies
Molecular recognition is a fundamental process in biology, governing how molecules selectively bind to one another. illinois.edu The study of these interactions is crucial for understanding biological function and for the development of new research tools.
While specific receptor binding studies for 4-(2-Aminoethyl)-2-iodophenol are not extensively documented in the available literature, the structural motifs present in the molecule are known to interact with biological targets. For instance, derivatives of 4-(2-aminoethyl)pyrazole have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors. epa.gov Similarly, the compound S33138, which contains a related N-[4-[2-aminoethyl]phenyl]acetamide structure, has been identified as a preferential antagonist for the dopamine D3 receptor over the D2 receptor. nih.gov
In the context of enzyme inhibition, analogues such as 4-(2-aminoethyl)-benzenesulphonyl fluoride (B91410) (AEBSF) are known to act as inhibitors of serine proteases. nih.gov However, AEBSF is noted for its low potency and non-specific effects. nih.gov The principles of enzyme inhibition are critical in drug development and biochemical studies, with various methods used to determine inhibitor potency and mechanism of action. mdpi.comsemanticscholar.org
Understanding the specific interactions between a ligand, such as this compound, and a protein target is essential for rational drug design and molecular biology research. Protein-ligand interaction profilers, such as PLIP (Protein-Ligand Interaction Profiler), are computational tools used to analyze and visualize the non-covalent interactions between proteins and ligands in 3D structural data. nih.govnih.govyoutube.com
These models can detect a variety of interactions, including:
Hydrogen bonds
Hydrophobic interactions
π-stacking
Salt bridges
Water bridges
Halogen bonds
Metal complexes
By analyzing the interaction patterns, researchers can gain insights into the structural basis of a ligand's affinity and selectivity for a particular protein. biorxiv.org For example, analysis can reveal how a drug molecule mimics the binding of a native protein-protein interaction partner. nih.gov While specific interaction models for this compound are contingent on the identification of its biological targets, these computational tools provide the framework for predicting and understanding its binding behavior at the atomic level. nih.gov
Analogues of this compound, specifically derivatives of 4-aminophenol (B1666318), have been investigated for their ability to interact with DNA. mdpi.comnih.govresearchgate.net Studies on a series of 4-aminophenol Schiff base derivatives have shown that these compounds can bind to DNA, an interaction that can be monitored using UV-Vis spectroscopy. mdpi.comnih.gov
The binding of these compounds to DNA typically results in changes in the absorption spectrum. The key observational phenomena are hyperchromism (an increase in absorbance) and bathochromism (a red shift, or a shift to a longer wavelength). mdpi.comnih.govresearchgate.net These spectral shifts suggest a close association between the small molecule and the DNA helix, potentially through intercalation between base pairs or binding within the DNA grooves. mdpi.com Such studies highlight the potential of these compounds as agents for probing DNA structure and function. mdpi.comnih.gov
Table 1: Spectral Changes in 4-Aminophenol Derivatives Upon Interaction with DNA| Compound | Observed Spectral Effect | Interpretation |
|---|---|---|
| S-1 (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) | Hyperchromism | Indicates interaction with DNA, possibly disrupting the base stacking. |
| S-2 (4-((4-(dimethylamino)benzylidene)amino)phenol) | Hyperchromism & Bathochromic Shift | Suggests strong binding, potentially involving intercalation or groove binding. |
| S-3 (4-((3-nitrobenzylidene)amino)phenol) | Hyperchromism & Bathochromic Shift | Suggests strong binding, potentially involving intercalation or groove binding. |
| S-4 (4-((thiophen-2-ylmethylene)amino)phenol) | Hypochromism & Bathochromic Shift | Indicates intercalation between DNA base pairs. |
| S-5 (4-(((E)-3-phenylallylidene)amino)phenol) | Hyperchromism | Indicates interaction with DNA. |
In Vitro Biological Activity Assessments (Non-Human Cell Lines, Biochemical Assays)
The therapeutic potential of derivatives of "this compound" and related compounds has been explored in various non-human, in vitro settings. These studies, focusing on biochemical assays and non-human cell lines, provide foundational insights into their biological activities, particularly in the realms of antimicrobial and antidiabetic effects.
Antimicrobial Activity (e.g., antibacterial, antifungal) of Derivatives
The structural motif of an iodinated phenol (B47542), a key feature of "this compound," is a recurring theme in the investigation of novel antimicrobial agents. Research into related halogenated phenolic compounds has demonstrated significant activity against a range of microbial pathogens.
Derivatives of structurally similar phenolic acids have been synthesized and evaluated for their antibacterial properties. For instance, the introduction of iodine to phenolic acids has been shown to enhance their antibacterial efficacy. In one study, iodinated gallic acid exhibited a notable bacteriostatic action against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov The minimal inhibitory concentration (MIC) of iodogallic acid was determined to be 0.4 mM. nih.gov This suggests that the presence of iodine can significantly contribute to the antimicrobial potency of phenolic compounds.
The antimicrobial activity of halogenated catechols has also been investigated. Hydrogels incorporated with halogenated 3,4-dihydroxy-5-methyl-amphetamine (DMA) derivatives, including chlorinated, brominated, and iodinated versions, demonstrated complete suppression of bacterial growth for both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov This broad-spectrum activity highlights the potential of halogenation as a strategy to develop potent antimicrobial agents. nih.gov
Furthermore, studies on derivatives of 8-hydroxyquinoline (B1678124) have revealed that halogenation can enhance antigrowth activity against Gram-negative bacteria. daneshyari.commahidol.ac.th Specifically, halogenated 8-hydroxyquinoline derivatives displayed improved efficacy compared to the parent compound. daneshyari.commahidol.ac.th While not direct derivatives of "this compound," these findings underscore the general principle that the incorporation of halogens, such as iodine, into aromatic ring structures can be a viable approach for augmenting antimicrobial activity.
| Compound/Derivative Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Iodinated Gallic Acid | Staphylococcus aureus | MIC | 0.4 mM | nih.gov |
| Halogenated DMA Derivative Hydrogels | Staphylococcus aureus | CFU Reduction | 7 log reduction | nih.gov |
| Halogenated DMA Derivative Hydrogels | Escherichia coli | CFU Reduction | 7 log reduction | nih.gov |
Antidiabetic Activity of Related Compounds
Compounds structurally related to "this compound," particularly those containing a phenolic moiety, have been investigated for their potential in managing diabetes through the inhibition of key carbohydrate-digesting enzymes, α-glucosidase and α-amylase. The inhibition of these enzymes can help to control postprandial hyperglycemia.
Phenolic compounds isolated from olive oil by-products, such as hydroxytyrosol (B1673988) (HT) and 3,4-dihydroxyphenylglycol (B133932) (DHPG), which share the ortho-diphenolic structure with the parent compound, have been evaluated for their inhibitory effects on α-glucosidase and α-amylase. nih.gov DHPG showed strong inhibition of α-glucosidase with an IC50 value of 288.2 µM, which is comparable to the antidiabetic drug acarbose (B1664774) (IC50 = 281.9 µM). nih.gov Hydroxytyrosol also demonstrated inhibitory activity against both enzymes, albeit to a lesser extent. nih.gov
Virtual screening studies of various plant-derived phenolic compounds have further supported the potential of this class of molecules as inhibitors of α-amylase and α-glucosidase. nih.gov These computational analyses suggest that the primary structure of polyphenols plays a crucial role in their inhibitory effects. nih.gov
Moreover, the introduction of a halogen atom into a ligand has been shown to enhance the in vitro insulinomimetic activity of a vanadyl complex. The bis(5-iodopicolinato)oxovanadium(IV) complex, which is halogenated, exhibited a lower IC50 value (0.45 mM) for insulinomimetic activity compared to its non-halogenated counterpart (0.59 mM), indicating enhanced potency. nih.gov This finding suggests that the presence of iodine in related structures could positively modulate their antidiabetic potential.
| Compound | Enzyme | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Hydroxytyrosol (HT) | α-Glucosidase | IC50 | > 500 µM | nih.gov |
| Hydroxytyrosol (HT) | α-Amylase | IC50 | > 500 µM | nih.gov |
| 3,4-Dihydroxyphenylglycol (DHPG) | α-Glucosidase | IC50 | 288.2 µM | nih.gov |
| 3,4-Dihydroxyphenylglycol (DHPG) | α-Amylase | IC50 | > 500 µM | nih.gov |
| Acarbose (Reference Drug) | α-Glucosidase | IC50 | 281.9 µM | nih.gov |
| Bis(5-iodopicolinato)oxovanadium(IV) | Insulinomimetic Activity | IC50 | 0.45 mM | nih.gov |
| Bis(picolinato)oxovanadium(IV) | Insulinomimetic Activity | IC50 | 0.59 mM | nih.gov |
Radiochemistry and Radiolabeling Applications Excluding Human/clinical
Strategies for Radioiodination of 4-(2-Aminoethyl)-2-iodophenol Scaffolds
The introduction of a radioactive iodine isotope into the this compound structure is a critical step in creating a useful radiotracer. The choice of radioiodination strategy depends on several factors, including the desired specific activity, the stability of the precursor molecule, and the available iodine isotope.
Direct electrophilic aromatic substitution is a common method for radioiodination. acs.org This approach involves the reaction of an activated aromatic precursor with an electrophilic form of radioiodine, typically generated by the oxidation of radioiodide (e.g., Na*I). mdpi.com For phenolic compounds like 4-(2-Aminoethyl)phenol, the hydroxyl group activates the aromatic ring, facilitating electrophilic substitution.
Common oxidizing agents used in these reactions include:
Chloramine-T: A mild oxidizing agent that can be used under gentle conditions.
Iodogen: A hydrophobic oxidizing agent that often results in minimal side reactions as it reacts at the phase boundary in aqueous media. nih.gov
N-halosuccinimides: Reagents like N-chlorosuccinimide (NCS) are effective oxidizing agents for radioiodination, and their reactivity can be controlled by catalysts, solvents, and substrates. mdpi.com
The regioselectivity of direct radioiodination can sometimes be a challenge, potentially leading to a mixture of products. acs.org Careful optimization of reaction conditions, such as pH, temperature, and reactant concentrations, is crucial to maximize the yield of the desired radioiodinated product.
To overcome the potential lack of regioselectivity in direct radioiodination and to enable labeling of less activated aromatic rings, precursor-based methods are widely employed. These strategies involve synthesizing a precursor molecule that contains a leaving group, which is then substituted with radioiodine.
Common precursor strategies include:
Iododestannylation: This is one of the most frequently used methods for radioiodination. acs.org It involves the synthesis of a trialkyltin precursor (e.g., trimethylstannyl or tributylstannyl derivative) which undergoes an ipso-substitution reaction with an electrophilic radioiodine species. mdpi.com This method generally proceeds under mild conditions and provides high radiochemical yields. mdpi.com
Iododesilylation: Similar to iododestannylation, this method uses a silyl (B83357) precursor (e.g., trimethylsilyl). While the carbon-silicon bond is more stable than the carbon-tin bond, leading to potentially lower radiochemical yields, this method has been successfully used for specific substrates, often in acidic media. acs.org
Iododeboronation: Boronic acid or boronate ester precursors can be used for electrophilic radioiodination. These precursors are often stable and can be radioiodinated under oxidative conditions. acs.org
Several iodine isotopes are available for radiolabeling, each with distinct decay characteristics that make them suitable for different research applications. nih.govresearchgate.net
Iodine-123 (¹²³I): This isotope is a gamma emitter with a half-life of 13.2 hours, making it suitable for single-photon emission computed tomography (SPECT) imaging studies. nih.gov
Iodine-124 (¹²⁴I): As a positron emitter with a longer half-life of 4.2 days, ¹²⁴I is used in positron emission tomography (PET) studies, allowing for the imaging of slower biological processes. nih.govsemanticscholar.org
Iodine-125 (¹²⁵I): With a long half-life of 59.4 days and low-energy gamma and X-ray emissions, ¹²⁵I is widely used in preclinical research for in vitro assays, autoradiography, and biodistribution studies where long-term tracking is necessary. nih.govsemanticscholar.org
Iodine-131 (¹³¹I): This isotope is both a beta and gamma emitter with a half-life of 8.02 days. nih.govsemanticscholar.org Its beta emissions have therapeutic potential, while the gamma emissions can be used for imaging. semanticscholar.org In non-clinical research, it is often used in biodistribution and metabolic studies. nih.gov
The choice of isotope will dictate the specific radiolabeling conditions and the subsequent handling and detection methods. nih.gov
Synthesis and Characterization of Radioiodinated Analogues
Following the radiolabeling reaction, the radioiodinated analogue of this compound must be purified and characterized to ensure its suitability for research applications.
The radiochemical yield (RCY) is a measure of the efficiency of the radiolabeling reaction, representing the percentage of the initial radioactivity that is incorporated into the desired product. nih.gov The radiochemical purity (RCP) is the proportion of the total radioactivity in the final product that is in the desired chemical form. acs.org
These parameters are typically determined using radio-chromatographic techniques such as:
Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is a powerful technique that separates the radiolabeled product from unreacted radioiodide and other impurities. By integrating the peaks in the radio-chromatogram, both RCY and RCP can be accurately quantified. nih.gov
Radio-Thin-Layer Chromatography (Radio-TLC): A simpler and faster method for assessing radiochemical purity, where the components of the reaction mixture are separated on a TLC plate, and the distribution of radioactivity is measured. nih.gov
High radiochemical yield and purity are essential for obtaining reliable and reproducible results in subsequent in vitro and in vivo research studies. For example, a study on the radioiodination of a stannylated precursor using an ionic liquid supported method reported isolating the [¹²⁵I]-labeled product with a 67% radiochemical yield and 100% radiochemical purity. acs.org Another example demonstrated the radioiodination of an alkynyltrifluoroborate precursor with ¹²³I, achieving radiochemical yields between 85% and 92%. acs.org
Table 1: Examples of Reported Radiochemical Yields and Purities for Radioiodination Reactions
| Precursor Type | Iodine Isotope | Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) |
|---|---|---|---|---|
| Stannylated Precursor | ¹²⁵I | Iododestannylation | 67% | 100% |
| Aryltrimethylsilane | ¹³¹I | Iododesilylation | 85-90% | Not Specified |
| Alkynyltrifluoroborate | ¹²³I | Iododeboronation | 85-92% | Not Specified |
| N-acylsulfonamide | ¹²⁵I | Pd-mediated C-H activation | 44-91% | Not Specified |
The stability of the carbon-iodine bond is a critical factor for the utility of a radioiodinated tracer. nih.gov In vitro stability studies are conducted to assess the propensity of the compound to undergo deiodination (loss of the radioiodine) under physiological conditions. nih.gov
These assessments typically involve incubating the purified radioiodinated compound in various biological media, such as:
Human blood serum nih.gov
Phosphate-buffered saline (PBS)
At various time points, aliquots of the incubation mixture are analyzed by radio-HPLC or radio-TLC to quantify the amount of free radioiodide that has been released from the parent compound. nih.gov The stability is often reported as the percentage of the intact radiolabeled compound remaining over time. The presence of substituents on the aromatic ring can influence stability; for instance, iodophenols and iodoanilines may show increased in vivo deiodination. nih.gov Factors such as temperature and pH can also affect the stability of the C-I bond. nih.gov
Table 2: Hypothetical In Vitro Stability Data for a Radioiodinated this compound Analogue
| Incubation Medium | Time (hours) | % Intact Radiotracer | % Free Radioiodide |
|---|---|---|---|
| Human Serum | 1 | >99% | <1% |
| Human Serum | 4 | 98% | 2% |
| Human Serum | 24 | 95% | 5% |
| PBS (pH 7.4) | 1 | >99% | <1% |
| PBS (pH 7.4) | 4 | >99% | <1% |
| PBS (pH 7.4) | 24 | 98% | 2% |
Application in Non-Human Imaging Research
Derivatives of this compound are instrumental in non-human imaging research, particularly in biodistribution studies and the development of novel imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
While specific biodistribution data for radioiodinated this compound is not extensively detailed in publicly available literature, studies on structurally related compounds provide insights into the in vivo behavior of such molecules. For instance, radioiodinated derivatives are often utilized to understand the distribution and clearance of larger biomolecules to which they are attached.
One common strategy involves conjugating radioiodinated tyramine (B21549) to a carrier molecule to trace its path in vivo. This indirect labeling method is valuable for assessing the pharmacokinetics of various compounds. researchgate.net For example, a radioiodinated tyramine-cellobiose adduct has been used to radiolabel proteins. sci-hub.ru Following administration in animal models, this approach allows for the tracking of the protein's accumulation in different organs and its rate of clearance from the body.
In a study involving a different radiolabeled compound, [¹²⁵I]-tizanidine, designed as a potential brain imaging agent, biodistribution was evaluated in normal mice. While not a direct derivative of 3-iodotyramine, the study highlights a typical biodistribution pattern for a small molecule designed to cross the blood-brain barrier. The data showed significant brain uptake shortly after injection, followed by distribution to other organs and subsequent clearance. researchgate.net
Table 1: Biodistribution of [¹²⁵I]-Tizanidine in Normal Mice (% Injected Dose per Gram)
| Organ | 10 min | 30 min | 60 min | 120 min | 240 min |
|---|---|---|---|---|---|
| Blood | 2.15±0.04 | 1.12±0.03 | 0.89±0.02 | 0.45±0.01 | 0.21±0.01 |
| Heart | 1.12±0.02 | 0.87±0.02 | 0.54±0.01 | 0.32±0.01 | 0.18±0.01 |
| Lung | 2.11±0.04 | 1.54±0.03 | 1.12±0.02 | 0.76±0.02 | 0.43±0.01 |
| Liver | 3.14±0.05 | 4.21±0.06 | 3.87±0.05 | 2.15±0.04 | 1.12±0.02 |
| Spleen | 0.87±0.02 | 0.65±0.01 | 0.43±0.01 | 0.21±0.01 | 0.11±0.01 |
| Kidney | 4.12±0.06 | 3.15±0.05 | 2.11±0.04 | 1.54±0.03 | 0.87±0.02 |
| Stomach | 1.15±0.02 | 2.12±0.04 | 3.14±0.05 | 2.87±0.04 | 1.54±0.03 |
| Intestine | 2.12±0.04 | 3.14±0.05 | 4.12±0.06 | 5.12±0.07 | 4.12±0.06 |
| Brain | 1.70±0.03 | 1.21±0.02 | 0.98±0.02 | 0.54±0.01 | 0.23±0.01 |
Data adapted from a study on [¹²⁵I]-tizanidine and is presented here as an illustrative example of biodistribution analysis in animal models. researchgate.net
Furthermore, the development of [¹⁸F]fluoro-hydroxyphenethylguanidines, which are structurally similar to fluorinated derivatives of 3-iodotyramine, for cardiac imaging has involved extensive biodistribution studies in non-human primates. These studies are crucial for determining the tracer's uptake and retention in the target organ (heart) versus other tissues. nih.gov
The availability of various iodine radioisotopes makes this compound a versatile precursor for developing probes for both SPECT (using Iodine-123 or Iodine-125) and PET (using Iodine-124). nih.gov These imaging modalities are fundamental in non-human research for visualizing and quantifying biological processes in vivo.
SPECT Imaging: SPECT imaging relies on gamma-emitting radionuclides. Probes derived from this compound can be labeled with ¹²³I or ¹²⁵I for preclinical SPECT studies. For example, radioiodinated MIBG (meta-iodobenzylguanidine), a compound with some structural similarities, is widely used for imaging the sympathetic nervous system of the heart. The development of new SPECT probes often involves animal models to confirm target engagement and assess biodistribution. In a study on ¹³¹I-labeled tizanidine, SPECT imaging in mice demonstrated the localization of the drug in the brain, confirming its ability to cross the blood-brain barrier. researchgate.netresearchgate.net
PET Imaging: PET imaging offers higher sensitivity and better quantification than SPECT. Iodine-124 is a positron-emitting isotope that can be used to label derivatives of this compound for PET studies. The development of novel PET probes is a significant area of research, with applications in oncology, neurology, and cardiology. snmjournals.orgdiva-portal.org For instance, the development of ¹⁸F-labeled phenethylguanidine analogs for cardiac PET imaging in rhesus monkeys demonstrates the rigorous process of probe development, including synthesis, radiolabeling, and in vivo evaluation to assess neuronal retention in the myocardium. nih.gov
The ultimate goal in developing these research probes is to create agents with high specificity and affinity for their biological target, favorable pharmacokinetics (such as rapid clearance from non-target tissues), and metabolic stability to avoid premature degradation and deiodination. dntb.gov.ua
Development of Radiolabeled Research Probes and Tools
Beyond direct use in imaging, this compound is a foundational molecule for creating radiolabeled research tools. The aminoethyl group allows for its conjugation to a wide range of molecules, including peptides, antibodies, and nanoparticles, thereby imparting a radiolabel for tracking and imaging purposes.
One established technique is the use of a radioiodinated tyramine-cellobiose adduct, which can be attached to proteins. sci-hub.ru This method provides a more "residualizing" label, meaning that after the protein is internalized and degraded by cells, the small, radiolabeled sugar molecule remains trapped inside, allowing for more accurate tracking of cellular uptake over time. nih.gov
Similarly, the Bolton-Hunter reagent, which is a radioiodinated N-succinimidyl-3-(4-hydroxyphenyl)propionate, is another classic example of an indirect labeling agent derived from a tyrosine-like structure. It reacts with primary amines on proteins to form a stable amide bond. nih.gov While not a direct application of this compound, it illustrates the principle of using radioiodinated phenolic compounds as versatile tools for labeling biomolecules for research applications.
The synthesis of these probes often involves electrophilic radioiodination of the activated aromatic ring of this compound or a protected derivative, followed by conjugation to the molecule of interest. The choice of iodine isotope depends on the intended application, whether it be for in vitro assays, SPECT imaging, or PET imaging.
Table 2: Compounds Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | 3-Iodotyramine |
| Tizanidine | 5-Chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiadiazole |
| meta-Iodobenzylguanidine | MIBG, Iobenguane |
Future Research Directions and Unexplored Avenues
Innovations in Synthetic Strategies for Analogues
The development of novel analogues of 4-(2-Aminoethyl)-2-iodophenol is paramount to unlocking its full potential. Future synthetic research will likely focus on modular and efficient strategies to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
Key areas for innovation include:
Late-Stage Functionalization: Developing methods for the selective modification of the phenol (B47542), amine, or aryl iodide at a late stage in the synthesis. This approach allows for the rapid generation of diverse analogues from a common intermediate, which is more efficient than building each molecule from scratch.
Novel Iodination Reagents and Methods: While classical methods like using Chloramine-T or Iodogen are effective, research into milder and more selective iodination reagents will be crucial, especially for complex molecules. epa.gov This could involve hypervalent iodine reagents or transition-metal-catalyzed methods that offer greater control over regioselectivity.
Side-Chain Modification: Exploring novel synthetic routes to modify the aminoethyl side chain. This could involve extending the chain, introducing branching, or incorporating it into heterocyclic systems to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Green Chemistry Approaches: Implementing more environmentally friendly synthetic methods, such as using greener solvents, catalyst-free reactions, or flow chemistry, will be a significant trend. These approaches can lead to higher yields, reduced waste, and safer processes. researchgate.net
| Synthetic Strategy | Description | Potential Advantage |
| Late-Stage Functionalization | Modification of a core structure in the final steps of a synthesis. | Rapid diversification of analogues. |
| Advanced Iodination | Use of modern reagents (e.g., hypervalent iodine) for iodination. | Increased selectivity and milder reaction conditions. |
| Side-Chain Elaboration | Chemical modification of the aminoethyl group. | Tuning of biological activity and physical properties. |
| Green Chemistry | Employing sustainable and efficient synthetic methods. | Reduced environmental impact and improved safety. |
These innovative synthetic strategies will be instrumental in creating a wide array of analogues, enabling a deeper understanding of how structural modifications impact the compound's biological activity and utility in various applications.
Advanced Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The structure of this compound makes it an attractive scaffold for the development of new bioorthogonal probes.
Future research in this area could explore:
Installation of Bioorthogonal Handles: The aminoethyl side chain or the phenyl ring can be chemically modified to incorporate bioorthogonal functionalities, such as azides, alkynes, or strained alkenes. researchgate.net For instance, the amine could be acylated with a molecule containing a terminal alkyne, making it ready for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. magtech.com.cnnih.gov
Development of "Clickable" Probes: By attaching a bioorthogonal group, this compound can be transformed into a "clickable" probe. This would allow it to be conjugated to other molecules, such as fluorescent dyes, drugs, or biomolecules, within a biological environment. researchgate.net This strategy is highly modular and versatile. nih.gov
Multimodal Imaging Agents: Combining the iodine atom (which can be a radioisotope) with a fluorescent dye attached via bioorthogonal chemistry could lead to the development of dual-modal imaging agents for both nuclear imaging and fluorescence microscopy.
Targeted Drug Delivery: Analogues functionalized with a bioorthogonal handle could be used in pre-targeted drug delivery systems. A non-toxic, bioorthogonal-modified antibody could first be administered to accumulate at a tumor site, followed by a "clickable" drug molecule based on the this compound scaffold that would then react specifically at the target location.
| Bioorthogonal Application | Enabling Feature of the Scaffold | Potential Outcome |
| Probe Development | The aminoethyl group allows for easy attachment of bioorthogonal handles. | Creation of new tools for chemical biology. |
| "Clickable" Conjugation | Incorporation of azides or alkynes for use in click chemistry reactions. | Modular synthesis of complex biomolecular conjugates. researcher.life |
| Dual-Modal Imaging | The presence of iodine for radiolabeling and a site for fluorophore attachment. | Probes for correlative imaging techniques. |
| Pre-targeted Therapy | Bioorthogonal reactivity allows for two-step targeting approaches. | Enhanced specificity and reduced side effects of therapies. |
The application of bioorthogonal chemistry to the this compound scaffold opens up exciting possibilities for creating sophisticated tools for biological research and medicine.
Expansion of Radiopharmaceutical Precursor Research
The presence of an iodine atom makes this compound a prime candidate for a radiopharmaceutical precursor. Radioiodinated compounds are widely used in nuclear medicine for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. nih.gov
Future research avenues in this domain include:
Labeling with Various Iodine Isotopes: The compound can be synthesized with various radioisotopes of iodine, such as Iodine-123 for SPECT imaging, Iodine-124 for PET imaging, and Iodine-131 for therapeutic applications. nih.gov Research will focus on optimizing the radiolabeling conditions for each isotope to achieve high radiochemical yield and purity. nih.gov
Development of Novel Radiotracers: By modifying the core structure of this compound, new radiotracers can be developed to target specific biological processes or diseases. For example, analogues could be designed to bind to specific receptors, enzymes, or transporters that are overexpressed in cancer cells or are involved in neurological disorders. mdpi.com
Improving In Vivo Stability: A significant challenge in radiopharmaceutical development is ensuring the stability of the radioiodine atom in vivo, as deiodination can lead to off-target radiation exposure, particularly to the thyroid. Future research will involve designing analogues where the iodine is less susceptible to metabolic cleavage.
Theranostic Applications: The development of "theranostic" pairs, where one isotope (e.g., I-124) is used for diagnosis and planning, and another (e.g., I-131) is used for therapy, is a growing area of interest. This compound provides a versatile platform for creating such matched pairs.
| Radioisotope | Imaging Modality/Use | Half-life | Future Research Focus |
| Iodine-123 (¹²³I) | SPECT Imaging | 13.2 hours | Development of new diagnostic agents for oncology and neurology. |
| Iodine-124 (¹²⁴I) | PET Imaging | 4.2 days | Precursor for long-term biodistribution studies and dosimetry. nih.gov |
| Iodine-125 (¹²⁵I) | Preclinical Research | 59.4 days | Used in in-vitro assays and preclinical animal models. iaea.org |
| Iodine-131 (¹³¹I) | Radionuclide Therapy | 8.0 days | Design of targeted therapeutic agents with optimized efficacy. nih.gov |
The versatility of this compound as a precursor for a range of radioiodinated compounds positions it as a key molecule for the future of nuclear medicine.
Integration of In Silico Modeling with Experimental Research
Computational, or in silico, modeling is a powerful tool that can accelerate the research and development process by predicting the properties of molecules before they are synthesized. nih.gov Integrating these methods with experimental research on this compound and its analogues can save time and resources.
Future directions for this integrated approach include:
Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of newly designed analogues. This can help prioritize which compounds to synthesize and test, reducing the reliance on animal testing in the early stages. researchgate.net
Molecular Docking and Dynamics: Employing molecular docking simulations to predict how different analogues will bind to a specific biological target, such as a receptor or enzyme active site. Molecular dynamics (MD) simulations can then be used to understand the stability and dynamics of the ligand-protein complex over time. mdpi.com
ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogues. This is crucial for designing compounds with favorable pharmacokinetic profiles that are more likely to succeed in later stages of drug development.
Virtual Screening: Creating large virtual libraries of this compound derivatives and using computational methods to screen them against a biological target of interest. This can help identify promising lead candidates for synthesis and experimental validation.
| In Silico Method | Application to Research | Potential Impact |
| QSAR Modeling | Predicting toxicity and biological activity of virtual analogues. | Prioritization of synthetic targets and reduction of animal testing. |
| Molecular Docking | Simulating the binding of analogues to protein targets. | Guiding the design of more potent and selective compounds. |
| MD Simulations | Analyzing the stability and conformational changes of ligand-receptor complexes. | Understanding the molecular basis of binding and activity. |
| ADME Prediction | Forecasting the pharmacokinetic properties of new compounds. | Early identification of candidates with drug-like properties. |
By combining the predictive power of in silico modeling with traditional experimental research, the exploration of this compound's chemical space can be conducted more intelligently and efficiently, leading to faster discovery and development of its applications.
Q & A
Q. Basic
- 1H NMR : Aromatic protons appear as doublets (J ≈ 8 Hz) due to coupling between H-3 and H-5. The aminoethyl group’s methylene protons resonate at δ 2.7–3.1 ppm (triplet, J ≈ 7 Hz) .
- 13C NMR : The iodine-bearing carbon (C-2) shows a downfield shift (~140 ppm). The hydroxyl and amine groups cause deshielding of adjacent carbons.
- IR : Strong O–H stretch (~3300 cm⁻¹) and N–H bends (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 263 (C₈H₁₀INO⁺) with characteristic iodine isotope patterns .
What are the challenges in maintaining the stability of this compound under varying pH and temperature conditions, and how can degradation be mitigated?
Advanced
The compound is prone to oxidation at the phenol and amine groups, especially under alkaline conditions (pH > 8). Degradation products include quinone derivatives and deiodinated species. Stability studies recommend:
- Storage at -20°C under inert atmosphere (argon or nitrogen).
- Use of antioxidants (e.g., ascorbic acid) in aqueous solutions.
- Avoidance of prolonged exposure to UV light, which accelerates C–I bond cleavage .
HPLC monitoring (C18 column, acetonitrile/water mobile phase) is advised to track purity over time.
What are the primary safety considerations when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Waste Disposal : Segregate iodine-containing waste and consult institutional guidelines for hazardous chemical disposal .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.
How does this compound interact with biological macromolecules, and what methodologies are employed to study these interactions?
Advanced
The compound’s iodine and phenolic groups enable potential interactions with proteins (e.g., via hydrogen bonding or halogen bonding). Methodologies include:
- Fluorescence Quenching : To assess binding with serum albumin (e.g., Stern-Volmer analysis).
- Molecular Docking : Simulations using software like AutoDock to predict binding affinities with enzyme active sites.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions .
What contradictions exist in the literature regarding the catalytic applications of this compound, and how can researchers resolve these discrepancies?
Advanced
Conflicting reports on its efficacy as a ligand in transition-metal catalysis (e.g., palladium-mediated cross-couplings) may arise from variations in solvent systems or metal precursors. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
